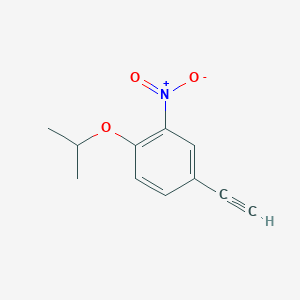

4-Ethynyl-1-isopropoxy-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-4-9-5-6-11(15-8(2)3)10(7-9)12(13)14/h1,5-8H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUFDXQNSBRVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Ethynyl 1 Isopropoxy 2 Nitrobenzene and Its Analogues

Retrosynthetic Analysis of the 4-Ethynyl-1-isopropoxy-2-nitrobenzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgpressbooks.pub The process involves a series of disconnections that correspond to reliable forward reactions. For a trisubstituted benzene (B151609) derivative like this compound, the primary consideration is the directing effects of the substituents, which dictate the order of their introduction. libretexts.orglibretexts.org

Prioritization of Functional Group Introduction in Multi-substituted Benzene Synthesis

The order in which substituents are introduced onto a benzene ring is critical for achieving the desired isomer. libretexts.orgfiveable.me This is governed by the electronic properties of the groups already present on the ring. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgcognitoedu.org

Isopropoxy group (-OCH(CH₃)₂): This is a strongly activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. cognitoedu.orglibretexts.org

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. cognitoedu.orgyoutube.com

Ethynyl (B1212043) group (-C≡CH): This group is considered to be weakly deactivating and exhibits complex directing effects, though it can be considered primarily as a meta-director in electrophilic aromatic substitution.

Considering these effects, a logical retrosynthetic approach would involve disconnecting the ethynyl group first, as its introduction is often achieved via cross-coupling reactions on a pre-functionalized aromatic ring. This leads to a key intermediate, a halogenated 1-isopropoxy-2-nitrobenzene.

The next disconnection would involve considering the introduction of the nitro and isopropoxy groups. Since the isopropoxy group is an ortho-, para-director and the nitro group is a meta-director, their relative positions (1,2,4-substitution pattern) strongly suggest a specific order of introduction. Introducing the activating isopropoxy group first would direct subsequent substitutions to the ortho and para positions. Nitration of isopropoxybenzene would likely lead to a mixture of ortho and para isomers. Conversely, starting with nitrobenzene and then attempting to introduce the isopropoxy group is generally not a feasible strategy for achieving the desired regiochemistry.

Therefore, a plausible retrosynthetic pathway would be:

Disconnection of the C-C triple bond: This points to a Sonogashira coupling between a terminal alkyne (or a protected version) and a halogenated 1-isopropoxy-2-nitrobenzene derivative.

Disconnection of the nitro group: This suggests the nitration of a 4-halo-1-isopropoxybenzene intermediate.

Disconnection of the isopropoxy group: This points to the etherification of a 4-halophenol.

Disconnection of the halogen: This leads back to a simple starting material like phenol.

Considerations for Regioselective Synthesis Pathways

Based on the retrosynthetic analysis, a forward synthesis would strategically build the molecule by installing the functional groups in a specific order to control the regiochemistry. A common and effective pathway would be:

Halogenation of Phenol: Starting with phenol, a halogen (e.g., bromine or iodine) can be introduced at the para position due to the strong directing effect of the hydroxyl group.

Etherification: The resulting 4-halophenol can then be alkylated with an isopropyl halide (e.g., 2-bromopropane) under basic conditions to form 4-halo-1-isopropoxybenzene.

Nitration: The subsequent nitration of this intermediate is a crucial step. The isopropoxy group is a strong ortho-, para-director. Since the para position is blocked by the halogen, nitration will be directed to the ortho position, yielding the desired 4-halo-1-isopropoxy-2-nitrobenzene.

Alkynylation: The final step involves the introduction of the ethynyl group, typically via a palladium-catalyzed cross-coupling reaction, which will be discussed in detail in the following section.

This regioselective pathway ensures the correct 1,2,4-trisubstitution pattern of the target molecule.

Methodologies for Ethynyl Group Introduction

The introduction of an ethynyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Sonogashira coupling is the most widely used method for the synthesis of arylalkynes. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: Optimized Protocols and Substrate Scope with Halogenated Nitrobenzene Precursors

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgyoutube.com

An optimized protocol for the synthesis of this compound would involve the reaction of 4-halo-1-isopropoxy-2-nitrobenzene (where the halogen is typically iodine or bromine for higher reactivity) with a suitable terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection. rsc.org The use of TMSA is often preferred for its stability and ease of handling compared to acetylene gas.

The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl. wikipedia.org Therefore, 4-iodo-1-isopropoxy-2-nitrobenzene would be the ideal substrate for this reaction, allowing for milder reaction conditions.

The substrate scope of the Sonogashira reaction is broad and generally tolerates a wide range of functional groups. libretexts.org The presence of a nitro group on the aromatic ring can influence the reaction. Electron-withdrawing groups can sometimes enhance the reactivity of the aryl halide towards oxidative addition to the palladium catalyst. Several studies have reported successful Sonogashira couplings on nitro-substituted aryl halides. researchgate.netnih.gov

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | Room Temp. - 65 | Good to Excellent | nih.gov |

| Pd(OAc)₂ / CuI | None | Dabco | DMF | Room Temp. | High | nih.gov |

| Pd(PPh₃)₄ / CuI | PPh₃ | i-Pr₂NH | Toluene | 80 | Good | researchgate.net |

| PdCl₂(dppf) / CuI | dppf | Cs₂CO₃ | Dioxane | 100 | Moderate to Good | |

| This table presents a selection of commonly used conditions for Sonogashira coupling reactions. The optimal conditions for the synthesis of this compound may require specific optimization. |

Alternative Alkynylation Strategies for Aromatic Systems

While the Sonogashira coupling is the most prevalent method, other strategies for the alkynylation of aromatic systems exist. These include:

Copper-free Sonogashira Coupling: To avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts with bulky and electron-rich phosphine ligands. nih.gov

Palladium-catalyzed coupling with organometallic reagents: Reactions involving alkynyl-organometallic reagents, such as alkynylzinc or alkynylstannane compounds (Stille coupling), can also be used to form the desired C-C triple bond.

Direct C-H alkynylation: In recent years, methods for the direct C-H alkynylation of aromatic compounds have emerged. These reactions offer a more atom-economical approach by avoiding the need for pre-halogenation of the aromatic ring. However, controlling the regioselectivity in polysubstituted benzenes can be challenging.

Strategic Protection and Deprotection of Terminal Alkynes

The acidic proton of a terminal alkyne often necessitates the use of a protecting group to prevent unwanted side reactions during multi-step syntheses. ccspublishing.org.cn Trialkylsilyl groups are widely employed for this purpose due to their stability and the relative ease of their introduction and removal. ccspublishing.org.cnnih.gov

The trimethylsilyl (TMS) group is a common choice for protecting terminal alkynes. nih.gov The protection process typically involves the deprotonation of the terminal alkyne with a strong base, such as butyllithium or methylmagnesium bromide, followed by a reaction with chlorotrimethylsilane to form the TMS-protected alkyne. wikipedia.org

Deprotection, or desilylation, can be achieved under mild conditions, allowing for the selective removal of the TMS group in the presence of other functional groups. nih.gov Common methods for the cleavage of the C-Si bond include hydrolytic conditions, such as using potassium carbonate in methanol, or treatment with a fluoride ion source like tetrabutylammonium fluoride (TBAF). wikipedia.orggelest.com The choice of desilylation reagent can be critical for achieving selectivity, especially when other silyl groups are present in the molecule. For instance, the TMS group can often be removed selectively in the presence of bulkier trialkylsilyl groups like the triisopropylsilyl (TIPS) group. gelest.comresearchgate.net

Recent research has explored alternative and milder desilylation methods. For example, catalytic amounts of silver nitrate have been shown to effectively protiodesilylate 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Another mild and efficient method involves the use of sodium ascorbate in combination with copper sulfate. researchgate.net This method demonstrates wide functional group tolerance and proceeds in a short time with high yields. researchgate.net The development of such methods is crucial for the synthesis of complex molecules where sensitive functional groups must be preserved.

Interactive Table: Common Reagents for TMS Deprotection of Terminal Alkynes

| Reagent(s) | Typical Conditions | Selectivity Notes | Citations |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Can be selective for TMS over bulkier silyl groups. | nih.govwikipedia.orggelest.com |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Highly effective; can sometimes cleave other silyl ethers. | wikipedia.orggelest.com |

| Silver Nitrate (AgNO₃) | Catalytic amounts | A milder alternative to fluoride-based methods. | organic-chemistry.org |

| Sodium Ascorbate / Copper Sulfate | Ethanol-water | Nontoxic and efficient with broad functional group tolerance. | researchgate.net |

| Potassium Trimethylsilanolate (KOTMS) | Low loadings, additive-free | High efficiency and good functional group compatibility. | organic-chemistry.org |

Incorporation of the Isopropoxy Moiety

The introduction of the isopropoxy group onto the benzene ring is a key step in the synthesis of this compound. This is typically achieved through the formation of an ether linkage with a phenolic precursor.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including aryl ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target molecule, a phenolic precursor would be deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in an SN2 reaction. wikipedia.orgchemistrysteps.com

The choice of base is important for the efficient formation of the phenoxide. For phenols, which are more acidic than aliphatic alcohols, bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate are often sufficient. youtube.comjk-sci.com The reaction is typically carried out in a suitable solvent, such as acetonitrile or N,N-dimethylformamide. byjus.com While the Williamson ether synthesis is robust, potential side reactions like elimination can occur, especially with secondary alkyl halides. wikipedia.orgjk-sci.com

The isopropoxy group, once attached to the benzene ring, exerts a significant influence on subsequent electrophilic aromatic substitution reactions. As an alkoxy group, it is an activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com This directing effect arises from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.orgorganicchemistrytutor.com

Nitration Techniques and Nitro Group Functionalization

The introduction of the nitro group onto the aromatic ring is a fundamental transformation in organic synthesis.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. chemistrysteps.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comchemguide.co.uk The nitronium ion is then attacked by the π-electron system of the benzene ring to form a carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the nitro-substituted product. masterorganicchemistry.com

When performing the nitration on a substituted benzene ring, the existing substituent's directing effects are paramount. In the synthesis of this compound, if the nitration is performed on a precursor that already contains the isopropoxy and ethynyl groups, their combined directing effects will determine the position of nitration. The isopropoxy group is a strong activating ortho, para-director, while the ethynyl group is a deactivating group and a meta-director. In such a scenario, the powerful activating effect of the isopropoxy group would likely dominate, directing the nitration to one of its ortho positions.

Control of Regioselectivity in Aromatic Nitration Reactions

The regiochemical outcome of electrophilic aromatic substitution reactions is dictated by the electronic properties of the substituents already present on the benzene ring. chemistrytalk.orgwikipedia.org These substituents can be classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para). organicchemistrytutor.comlibretexts.org

In the case of synthesizing this compound, the starting material would likely be a 1,4-disubstituted benzene ring bearing an isopropoxy group and an ethynyl group. The isopropoxy group (-OCH(CH₃)₂) is a strong activating group. fiveable.me Due to the lone pairs of electrons on the oxygen atom, it donates electron density into the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com This electron-donating effect is strongest at the ortho and para positions, making the isopropoxy group an ortho, para-director. libretexts.org

Conversely, the ethynyl group (-C≡CH) is considered a deactivating group. It withdraws electron density from the ring, making it less reactive towards electrophilic substitution. Deactivating groups generally direct incoming electrophiles to the meta position. assets-servd.host

When both an activating, ortho, para-directing group and a deactivating, meta-directing group are present on the ring, the powerful activating group's directing effect dominates. vanderbilt.edu For a precursor like 1-ethynyl-4-isopropoxybenzene, the isopropoxy group at position 1 will direct the incoming nitronium ion (NO₂⁺) to the positions ortho to it, which are positions 2 and 6. libretexts.org Since the para position (position 4) is already occupied by the ethynyl group, nitration will occur at the ortho positions. This leads to the formation of this compound and 4-Ethynyl-1-isopropoxy-6-nitrobenzene. The steric bulk of the isopropoxy group may influence the ratio of these two isomers.

Chemoselective Reduction of the Nitro Group to Amino Aromatic Systems

A crucial step in the synthesis of many complex aromatic compounds is the reduction of a nitro group to an amino group. This transformation is particularly challenging when other reducible functional groups, such as an alkyne, are present in the molecule. The goal is to achieve chemoselectivity, reducing the nitro group while leaving the ethynyl group intact. acs.orgacs.org

Catalytic hydrogenation is a common method for reducing nitro groups. google.com However, standard catalysts like Palladium on carbon (Pd/C) can also reduce alkynes, leading to a mixture of products. nih.gov Achieving selectivity requires careful selection of the catalyst and reaction conditions.

Specialized catalyst systems have been developed to address this challenge. For instance, certain ruthenium-based catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of alkynes. acs.orgthieme-connect.com Additives can also be used to modify the catalyst's behavior; for example, the addition of potassium hydroxide to a Ru-catalyzed system using zinc/water as the reductant can invert the selectivity, favoring the reduction of nitro groups and ketones over alkynes. acs.orgthieme-connect.com Another approach involves the use of biocatalysts, such as nickel-iron hydrogenase supported on carbon, which can selectively hydrogenate nitroarenes under mild, aqueous conditions while tolerating a wide range of other functional groups. nih.gov

A variety of chemical reducing agents can effect the chemoselective reduction of nitro groups. These methods avoid the use of hydrogen gas and often provide excellent selectivity. researchgate.netrsc.org Common reagents include metals in acidic media (e.g., iron, tin, or zinc in HCl or acetic acid) and various sulfur-based compounds. researchgate.net

Recent research has highlighted several effective and selective systems:

Tetrahydroxydiboron with an organocatalyst has been shown to be highly chemoselective, tolerating sensitive groups like ethynyl. organic-chemistry.org

Elemental sulfur in the presence of a mild base can reduce aromatic nitro compounds, avoiding the need for transition metals. researchgate.net

Sodium borohydride (NaBH₄) , typically a mild reducing agent, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitroaromatics. jsynthchem.com

The RuCl₂(PPh₃)₃/Zn/H₂O system allows for the selective reduction of a nitro group in the presence of an alkyne by switching the catalytic additive to KOH. acs.orgorganic-chemistry.org

The choice of reagent depends on the specific substrate and the other functional groups present. Below is a table comparing various methods for the chemoselective reduction of nitroarenes containing other reducible groups.

| Reagent/Catalyst System | Conditions | Selectivity Advantage | Reference |

|---|---|---|---|

| (Ph₃P)₃RuCl₂, Zn/H₂O, KOH | 1,4-dioxane, N₂ atmosphere | Selectively reduces nitro groups in the presence of ketones or alkynes. | acs.orgorganic-chemistry.org |

| Tetrahydroxydiboron, 4,4′-bipyridine | Room temperature, 5 minutes | Metal-free; tolerates vinyl, ethynyl, carbonyl, and halogen groups. | organic-chemistry.org |

| Activated Iron (Fe/HCl) | Standard Béchamp reduction conditions | Tolerates alkyne, ketone, enone, nitrile, and lactone groups. | researchgate.net |

| Elemental Sulfur, NaHCO₃ | Elevated temperature | Metal-free reduction, though dehalogenation can be a side reaction. | researchgate.net |

| Ni- or Co-based nanoparticles, N₂H₄·H₂O | Aqueous phase, room temperature | High tolerance for other reducible groups present in the nitro substrates. | acs.org |

Convergent and Sequential Synthesis Approaches for Complex Substituted Benzenes

The synthesis of highly substituted benzenes, particularly those with multiple different functional groups, often requires sophisticated strategies beyond simple stepwise electrophilic substitution. sciencedaily.comresearchgate.net Convergent and sequential approaches offer powerful ways to build molecular complexity efficiently. nih.gov

For the synthesis of complex substituted anilines and related benzene derivatives, several MCRs have been developed. These reactions can rapidly construct polysubstituted aromatic rings from simple acyclic precursors. rsc.orgnih.govbohrium.com For instance, novel one-pot multi-component cyclization reactions can produce benzene derivatives with unique substitution patterns from simple starting materials like α-bromoacetates, malononitrile, and aromatic aldehydes. rsc.orgnih.gov Such strategies provide rapid access to libraries of complex aromatic compounds that would be tedious to prepare via traditional linear syntheses. acs.org

Iterative synthesis involves the sequential introduction of functional groups onto an aromatic ring. sciencedaily.com This strategy requires careful planning regarding the order of reactions to exploit the directing effects of the substituents at each step. libretexts.orglibretexts.orglibretexts.org

A plausible iterative synthesis for a molecule like this compound would involve a sequence of reactions where the directing effects are used to control the regiochemistry. For example, one might start with a simple benzene derivative, introduce the isopropoxy group, then perform a nitration (which would be directed ortho and para by the isopropoxy group), followed by functionalization at the para position (e.g., via halogenation and then a Sonogashira coupling to install the ethynyl group).

An important tactic within iterative synthesis is the modification of functional groups to reverse their directing effects. masterorganicchemistry.com For example, a nitro group is a strong deactivating meta-director. However, upon reduction to an amino group (-NH₂), it becomes a very strong activating, ortho, para-director. This "polarity reversal" allows for synthetic routes that would otherwise be impossible. masterorganicchemistry.comyoutube.com A synthetic plan can install a nitro group to direct a subsequent substitution to a meta position, and then reduce the nitro group to an amine to direct further substitutions to ortho and para positions. This strategic manipulation of substituent effects is a cornerstone of synthesizing highly substituted aromatic compounds. pressbooks.pub

Advanced Synthetic Transformations for Derivative Preparation

The molecular architecture of this compound offers three primary sites for synthetic modification: the terminal alkyne, the nitro substituent, and the aromatic ring itself. Advanced synthetic strategies allow for the selective transformation of these groups to generate a library of complex derivatives.

Transformations of the Ethynyl Moiety

The terminal ethynyl group is a versatile functional handle that can participate in a wide range of chemical reactions, including cycloadditions and oxidative transformations.

The ethynyl group can serve as a potent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to the activating effect of the electron-withdrawing nitro group on the aromatic ring. figshare.comacs.org The Diels–Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a substituted cyclohexene derivative. wikipedia.org When an alkyne is used as the dienophile, the initial product is a cyclohexadiene, which can often be oxidized to a stable aromatic ring.

In the context of this compound, its reaction with a conjugated diene would yield a highly functionalized benzene derivative. The reaction's facility is enhanced by the presence of electron-withdrawing groups on the dienophile. figshare.comacs.org The nitro group on the phenylacetylene framework significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

For instance, the reaction of a substituted aryl alkyne with a cyclopentadienone can proceed via a Diels-Alder reaction to afford multisubstituted biaryl compounds. acs.org Another variant is the hexadehydro Diels-Alder reaction, which uses diynes and alkynes to generate a benzyne intermediate that can be trapped to form complex aromatic products in a single step. wikipedia.org Furthermore, cycloaddition reactions are not limited to the [4+2] type; other pericyclic reactions like [4+3] and [4+2] cycloadditions can also be employed to construct seven- and six-membered rings, respectively. rsc.orgyoutube.com

| Cycloaddition Type | Reactant Partner | Potential Product Class | Key Features |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., Cyclopentadienone) | Substituted Benzene Derivatives, Biaryls | Facilitated by electron-withdrawing nitro group. figshare.comacs.org |

| Hexadehydro Diels-Alder | Diyne | Highly Functionalized Aromatics | Proceeds via a benzyne intermediate. wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycles (e.g., Triazoles) | "Click chemistry" application for creating complex linkages. |

The terminal alkyne of this compound can be oxidatively cleaved to yield the corresponding carboxylic acid, 4-isopropoxy-3-nitrobenzoic acid. This transformation is a powerful tool for introducing a carboxyl group onto the aromatic ring. Several reagents can accomplish this oxidative cleavage. jove.comjove.com

Common methods for the oxidative cleavage of alkynes include:

Potassium permanganate (KMnO₄) : Treatment with a warm, basic aqueous solution of KMnO₄ cleaves the triple bond to form carboxylate salts, which are then protonated with a mild acid to yield the carboxylic acids. jove.comjove.com The reaction proceeds through an unstable α-diketone intermediate. jove.com

Ozonolysis (O₃) : Subjecting the alkyne to ozone, followed by hydrolytic workup, also cleaves the triple bond to form carboxylic acids. jove.comjove.com For a terminal alkyne like this compound, this process would yield the desired benzoic acid derivative and carbon dioxide. jove.com

Ruthenium-catalyzed oxidation : A combination of a ruthenium catalyst (e.g., RuO₂) with a strong oxidant like Oxone can efficiently oxidize various alkynes to carboxylic acids in excellent yields. organic-chemistry.org

More recent, environmentally friendly methods include electrolysis, which avoids the need for transition metal catalysts or stoichiometric chemical oxidants. organic-chemistry.orgresearchgate.net Studies on analogues such as 4-ethynylbiphenyl have shown that the ethynyl group can be metabolized in vitro to the corresponding acetic acid derivative (biphenyl-4-ylacetic acid), highlighting the susceptibility of the ethynyl group to oxidation. nih.gov

| Oxidation Method | Reagents | Typical Conditions | Product from Terminal Alkyne |

|---|---|---|---|

| Permanganate Oxidation | KMnO₄, H₂O, base | Warm, followed by acid workup | Carboxylic acid + CO₂ jove.com |

| Ozonolysis | 1. O₃; 2. H₂O | Low temperature, then hydrolysis | Carboxylic acid + CO₂ jove.com |

| Ruthenium-Catalyzed | cat. RuO₂, Oxone, NaHCO₃ | Solvent mixture (e.g., CH₃CN/H₂O/EtOAc) | Carboxylic acid organic-chemistry.org |

| Electrolysis | Sodium nitrite, undivided cell | Room temperature | Carboxylic acid researchgate.net |

Further Reactions of the Nitro Group (beyond reduction)

While the reduction of a nitro group to an amine is a fundamental transformation, the nitro group itself can participate in several other important reactions. masterorganicchemistry.comcsbsju.edu Its powerful electron-withdrawing nature is key to its reactivity. wikipedia.orgscielo.br

A primary example is its role in facilitating Nucleophilic Aromatic Substitution (SɴAr) . Aromatic rings are typically electron-rich and react with electrophiles, but the presence of strongly electron-withdrawing groups, such as a nitro group, can make the ring susceptible to nucleophilic attack. wikipedia.orgwikipedia.org For an SɴAr reaction to occur, two conditions are generally required:

The presence of a good leaving group (like a halide) on the ring.

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgbritannica.com

If a derivative of this compound were synthesized to contain a leaving group (e.g., a halogen) at the C-5 position, the nitro group at C-2 would be para to it, strongly activating the ring for SɴAr. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The negative charge of this complex is delocalized onto the ortho and para substituents, and the nitro group is particularly effective at this stabilization. lumenlearning.comopenstax.org

Beyond SɴAr, the nitro group can be involved in other transformations. For example, the acidity of α-protons in nitroalkanes allows for the formation of nitronates, which can act as nucleophiles or participate in 1,3-dipolar cycloadditions. wikipedia.orgnih.gov In some transition-metal-catalyzed cross-coupling reactions, the nitro group itself can act as a leaving group, allowing for its replacement by various nucleophiles. nih.gov

Computational Chemistry and Theoretical Characterization of 4 Ethynyl 1 Isopropoxy 2 Nitrobenzene

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in understanding complex chemical reactions by identifying transition states and calculating the energy barriers involved. This approach also allows for the prediction of kinetic isotope effects and the exploration of various reaction pathways. However, in the case of 4-Ethynyl-1-isopropoxy-2-nitrobenzene, specific computational studies to determine these parameters are not found in the current body of scientific literature.

Transition State Identification and Activation Energy Calculations for Key Reactions

The identification of transition states and the calculation of their corresponding activation energies are fundamental to understanding the kinetics of a chemical reaction. These calculations provide critical insights into the feasibility and rate of a proposed reaction mechanism. For this compound, there are no published studies detailing these computational assessments for its key reactions.

Kinetic Isotope Effect (KIE) Predictions for Reaction Rate-Determining Steps

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Predicting KIEs through computational methods can help to elucidate the rate-determining step of a reaction mechanism. wikipedia.orgepfl.ch Such predictions involve calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. epfl.ch Despite the utility of this technique, no computational studies predicting the KIE for reactions involving this compound have been reported.

Reaction Pathway Exploration and Energy Landscapes

Computational chemistry allows for the exploration of potential reaction pathways and the mapping of their corresponding energy landscapes. This provides a comprehensive overview of the thermodynamics and kinetics of a chemical transformation. The scientific literature does not currently contain any such explorations or energy landscape diagrams specifically for this compound.

Predictive Spectroscopy via Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which aids in their structural elucidation and the interpretation of experimental data. These techniques can simulate infrared and nuclear magnetic resonance spectra with a high degree of accuracy.

Vibrational Spectroscopy (IR) Simulations for Band Assignment and Structural Elucidation

Computational simulations of infrared (IR) spectra are invaluable for assigning vibrational modes to specific absorption bands and for confirming the structure of a molecule. researchgate.net These simulations are typically performed using methods like Density Functional Theory (DFT). researchgate.net At present, there are no published simulated IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Confirmation

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful computational tool for confirming molecular structures. researchgate.net By predicting the chemical shifts of different nuclei within a molecule, chemists can compare the theoretical data with experimental NMR spectra to validate their structural assignments. For this compound, no such computational NMR studies are available in the literature.

Academic Research Directions and Potential Materials Science Applications

Design and Synthesis of Advanced Organic Materials Precursors

The strategic placement of functional groups on the benzene (B151609) ring makes 4-Ethynyl-1-isopropoxy-2-nitrobenzene an ideal precursor for synthesizing bespoke organic materials with tailored properties. The interplay between the ethynyl (B1212043), nitro, and isopropoxy substituents allows for the development of complex macromolecular structures.

Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, are renowned for their intriguing electronic and optical properties. nih.govucm.esnih.gov The ethynyl group in this compound serves as a critical reactive site for polymerization. Cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to synthesize polymers that incorporate ethynylene units into their backbones. mdpi.comuni-heidelberg.de

The incorporation of both electron-withdrawing nitro groups and π-rich ethynyl linkers into a polymer backbone can lead to materials with low band gaps, a desirable characteristic for applications in organic electronics. mdpi.com The resulting donor-acceptor (D-A) type polymers, where the isopropoxy-substituted ring acts as the donor and the nitro group provides acceptor character, are of significant interest. These architectures facilitate intramolecular charge transfer, which is fundamental to the electronic behavior of the material. Research into conjugated polymers containing nitroaromatics has shown their potential in sensor applications, particularly for the detection of nitroaromatic analytes through fluorescence quenching mechanisms. uni-heidelberg.de Monodisperse π-conjugated oligomers are also valuable as model compounds for their polymer counterparts, helping to establish clear structure-property relationships. ucm.es

The electronic and optical properties of nitrobenzene derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. d-nb.inforesearchgate.net This principle, known as substituent engineering, allows for the fine-tuning of molecular characteristics like reduction potential, ionization energy, band gap, and hyperpolarizability. researcher.life

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Key Electronic Properties | Reference |

|---|---|---|---|---|

| Electron-Donating (Donors) | -NH₂, -OH, -OR (e.g., Isopropoxy) | Increases | Lowers ionization potential; may decrease electron affinity. | d-nb.inforesearcher.life |

| Electron-Withdrawing (Acceptors) | -NO₂, -CN, -CF₃ | Decreases | Increases ionization potential and electron affinity; facilitates electrochemical reduction. | d-nb.inforesearcher.lifeiiste.org |

Supramolecular Chemistry and Host-Guest Systems

Beyond the covalent construction of polymers, this compound is a candidate for building larger, ordered structures through weaker, noncovalent interactions. This is the domain of supramolecular chemistry, which focuses on the assembly of molecules into complex, functional systems.

Weak noncovalent interactions are crucial in stabilizing the three-dimensional structures of both biological macromolecules and artificial supramolecular assemblies. mdpi.com For nitro-substituted aromatic compounds, interactions such as hydrogen bonding, π-π stacking, and C-H···O contacts are significant drivers of crystal packing and molecular assembly. mdpi.commdpi.com

The nitro group is an excellent hydrogen bond acceptor, while the aromatic ring and the ethynyl group can participate in π-π and C-H···π interactions, respectively. mdpi.com The interplay of these forces can guide the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional architectures. Understanding and controlling these interactions is key to designing materials with specific packing motifs, which in turn influences their bulk properties, such as charge transport and optical response. The study of these forces is critical for understanding the structures of organic crystals and designing novel materials. mdpi.comresearchgate.net

The rigid, linear geometry of the ethynyl group makes it an excellent component for constructing macrocycles and molecular cages with defined shapes and cavities. These structures are central to host-guest chemistry, where a host molecule can selectively bind a specific guest molecule, a process known as molecular recognition.

The synthesis of such structures could involve using the ethynyl moiety of this compound as a rigid strut, connecting other aromatic panels. The functional groups would then line the interior or exterior of the resulting cavity. The electron-deficient character of the nitro-substituted ring could facilitate interactions with electron-rich guest molecules, while the nitro group's oxygen atoms could act as hydrogen bond acceptors for complementary guests. Furthermore, the ethynyl group can be converted to other functionalities, such as a 1,2,3-triazole via "click chemistry," which can also serve as a hydrogen-bond donor and anion-π receptor in recognition processes. sigmaaldrich.com

Photoactive and Responsive Molecular Systems

Photoresponsive molecules, which undergo a structural or electronic change upon exposure to light, are the basis for "smart" materials used in applications ranging from optical data storage to photopharmacology. nih.govmdpi.com The electronic structure of this compound suggests its potential for use in such systems.

Functionalization of Nanomaterials and Interfaces through Aromatic Interactions

The functionalization of nanomaterials is crucial for tailoring their properties and enabling their use in various applications, from biomedicine to electronics. acs.org Aromatic molecules can interact with the surfaces of nanomaterials, such as graphene and carbon nanotubes, through non-covalent π-π stacking interactions. nih.gov This provides a powerful method for modifying the surface properties of these materials without altering their bulk structure. acs.org

The aromatic ring of this compound can be exploited for the non-covalent functionalization of nanomaterials. nih.gov The ethynyl group also offers the possibility of covalent attachment to surfaces, providing a more robust linkage. By anchoring this molecule to a nanomaterial, its properties, such as its light-responsiveness or sensing capabilities, could be imparted to the material. This could lead to the development of novel hybrid materials with applications in sensing, catalysis, and drug delivery. acs.org

Precursors for Heterocyclic Systems and Complex Molecular Scaffolds

The combination of the ethynyl and nitro functionalities on a benzene ring makes this compound a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgfrontiersin.orgnih.gov The synthesis of these compounds is a major focus of organic chemistry. mdpi.comclockss.orgnih.gov The ethynyl and nitro groups of this compound can serve as versatile reactive handles for the construction of various heterocyclic rings. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the ethynyl group or other reagents to form indoles, quinolines, or other nitrogen-containing heterocycles. clockss.org

Furthermore, the ethynyl group can undergo a variety of cyclization reactions to form polycyclic heteroaromatic compounds (PHAs). researchgate.netacs.orggoogle.comresearchgate.net These extended aromatic systems often exhibit interesting photophysical properties and are of interest for applications in organic electronics. The specific substitution pattern of this compound could lead to novel PHAs with tailored electronic and optical properties.

Beyond the synthesis of known heterocyclic systems, this compound could serve as a building block for the creation of novel and complex aromatic architectures. The ethynyl group can be used in coupling reactions, such as the Sonogashira coupling, to link multiple aromatic units together, leading to the formation of extended conjugated systems. The nitro and isopropoxy groups can be used to tune the electronic properties of these systems and to direct their self-assembly into well-defined supramolecular structures. This could open up new avenues for the design of materials with advanced optical and electronic functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.